

# Spectroscopic Profile of 2-Chloropentan-3-one: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloropentan-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Chloropentan-3-one** (CAS No. 17042-21-6). Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside typical Infrared (IR) absorption values for  $\alpha$ -chloroketones. This information is presented to aid in the characterization and analysis of this compound in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: **2-chloropentan-3-one**[\[1\]](#)
- Molecular Formula:  $C_5H_9ClO$ [\[1\]](#)
- Molecular Weight: 120.58 g/mol [\[1\]](#)
- SMILES: CCC(=O)C(C)Cl[\[1\]](#)
- InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N[\[1\]](#)

## Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Chloropentan-3-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is valuable for the structural elucidation of **2-Chloropentan-3-one**.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Chloropentan-3-one**

Protons (Label)	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH <sub>3</sub> (a)	1.12	Triplet	3H
CH <sub>2</sub> (b)	2.65	Quartet	2H
CH (c)	4.45	Quartet	1H
CH <sub>3</sub> (d)	1.65	Doublet	3H

Disclaimer: Data is predicted and may not reflect experimental values.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Chloropentan-3-one**

Carbon (Label)	Chemical Shift (δ, ppm)
C=O (e)	205.0
C-Cl (c)	55.0
CH <sub>2</sub> (b)	35.0
CH <sub>3</sub> (d)	20.0
CH <sub>3</sub> (a)	8.0

Disclaimer: Data is predicted and may not reflect experimental values.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloropentan-3-one** is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for **2-Chloropentan-3-one**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Ketone)	~1725 - 1705	Strong
C-H (Alkyl)	~2985 - 2870	Medium-Strong
C-Cl	~800 - 600	Medium-Strong

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-Chloropentan-3-one** is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for **2-Chloropentan-3-one**

m/z	Ion	Notes
120/122	[C <sub>5</sub> H <sub>9</sub> ClO] <sup>+</sup>	Molecular ion peak (M <sup>+</sup> /M <sup>+</sup> +2)
91/93	[C <sub>4</sub> H <sub>4</sub> ClO] <sup>+</sup>	Loss of ethyl radical
63	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>	Loss of HCl and CO
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	α-cleavage, loss of C <sub>2</sub> H <sub>4</sub> Cl radical
43	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>	α-cleavage, loss of C <sub>3</sub> H <sub>6</sub> Cl radical

Disclaimer: Data is predicted and may not reflect experimental values.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization for specific instrumentation and sample conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For a  $^1\text{H}$  NMR spectrum, accurately weigh approximately 5-20 mg of **2-Chloropentan-3-one**. For a  $^{13}\text{C}$  NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , acetone- $d_6$ ) in a clean, dry vial.[2][3] Ensure the solvent does not have signals that would overlap with the analyte peaks.
  - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]
  - The final solution height in the NMR tube should be approximately 4-5 cm.[2]
  - Cap the NMR tube securely and wipe the outside with a lint-free tissue.[2]
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned correctly using a depth gauge.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
  - Tune and match the probe for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[2]

## Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

- Background Spectrum:

- Ensure the ATR crystal is clean. If necessary, wipe it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of liquid **2-Chloropentan-3-one** directly onto the center of the ATR crystal.<sup>[6]</sup>
  - If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum. The infrared beam will pass through the ATR crystal and be reflected internally. An evanescent wave will penetrate a short distance into the sample, and the absorbed wavelengths will be detected.<sup>[6][7]</sup>
- Cleaning:
  - After the measurement is complete, clean the ATR crystal by wiping away the sample with a soft cloth and, if necessary, a small amount of an appropriate solvent.

## Electron Ionization Mass Spectrometry (EI-MS)

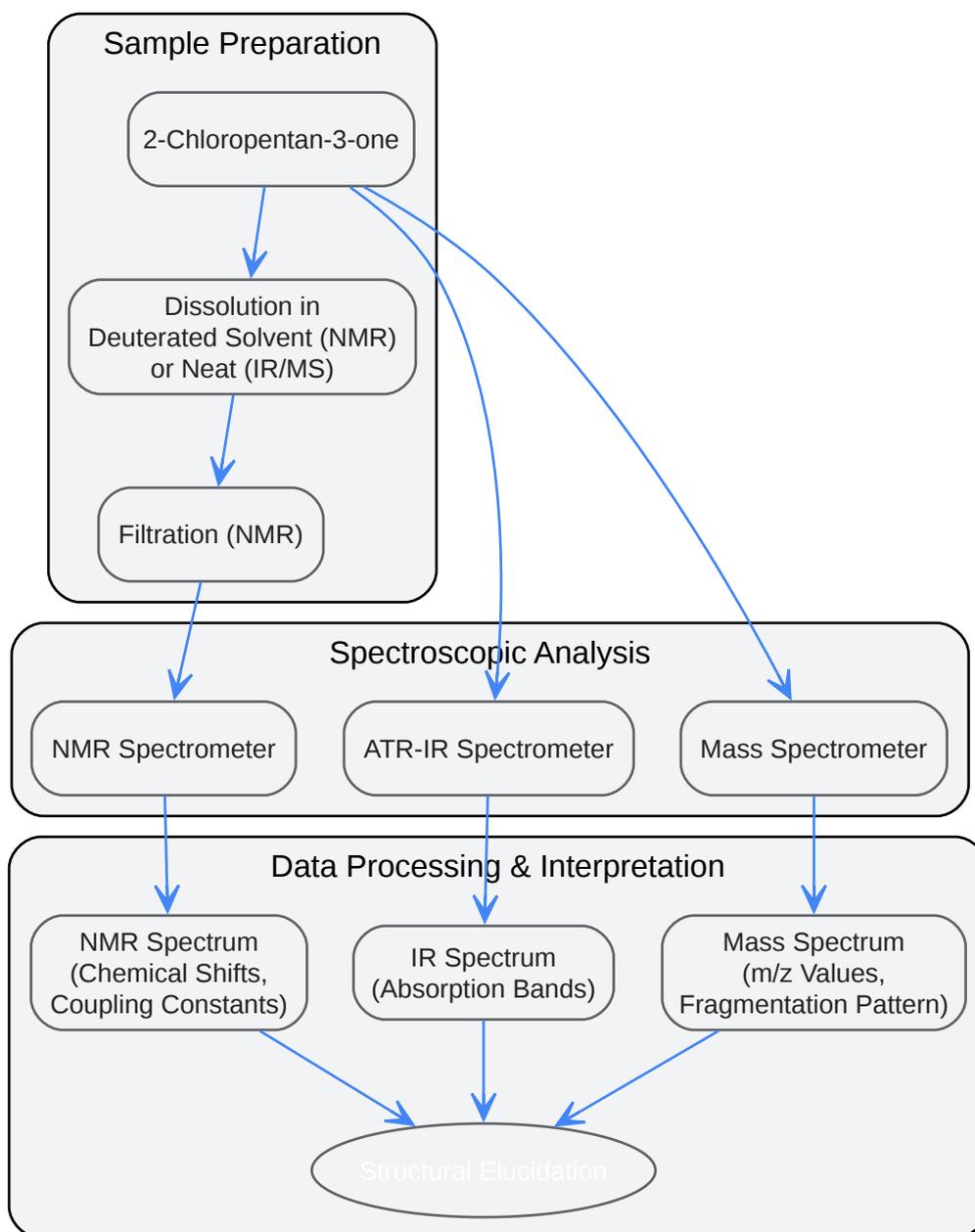
- Sample Introduction:
  - Introduce a small amount of the volatile liquid sample, **2-Chloropentan-3-one**, into the mass spectrometer, typically through a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization:
  - In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).<sup>[8][9]</sup>
  - This collision ejects an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ). The high energy of the electrons also causes the molecular ion to fragment into

smaller, characteristic ions.[8][10]

- Mass Analysis and Detection:
  - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[\[11\]](#)
  - A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.[\[11\]](#)

## Visualizations

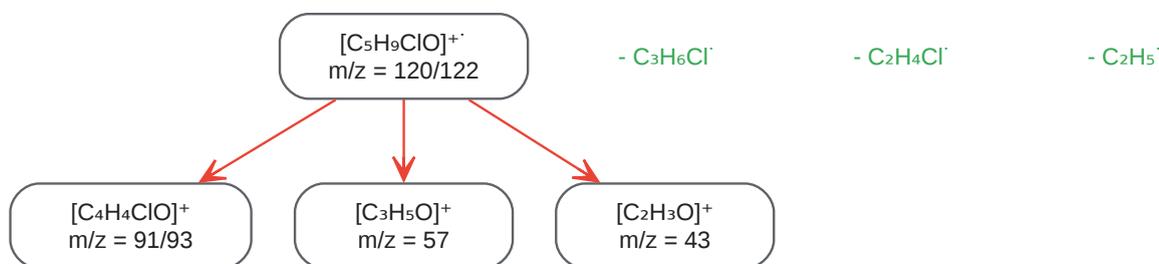
### Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **2-Chloropentan-3-one**.

## Predicted Mass Spectrometry Fragmentation of 2-Chloropentan-3-one



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Caption: Predicted major fragmentation pathways for **2-Chloropentan-3-one** in EI-MS.

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